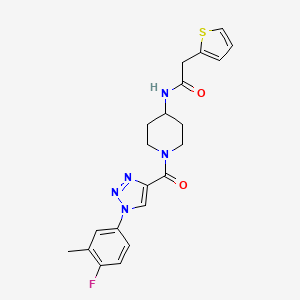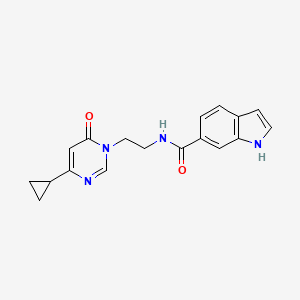
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, is a complex molecule that may be related to the family of acetamides, which are known for their diverse biological activities. Although the specific compound is not directly discussed in the provided papers, we can infer from the related structures and activities of similar compounds that it may exhibit interesting pharmacological properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acylation of amines. For instance, the synthesis described in the first paper involves the reaction of variously substituted N-[2-(1-pyrrolidinyl)ethyl]acetamides with different acyl and alkyl groups to explore their biological activity as opioid kappa agonists . While the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, involving the formation of the amide bond and subsequent introduction of the triazole and thiophene moieties.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial in determining their biological activity. The second paper provides an example of how crystal structure analysis, including 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction, can be used to determine the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These techniques could similarly be applied to analyze the molecular structure of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide, providing insights into its conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
The reactivity of acetamide compounds can vary depending on their substitution pattern. The first paper discusses the biological evaluation of synthesized compounds as opioid kappa agonists, suggesting that the chemical structure of these compounds is crucial for their interaction with opioid receptors . The specific chemical reactions that N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide might undergo are not detailed, but it can be hypothesized that the presence of the triazole and thiophene rings could influence its reactivity and binding affinity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the crystal data provided in the second paper for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, such as space group and cell dimensions, are indicative of the solid-state properties of the compound . Similar analyses for N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide would provide valuable information about its solubility, melting point, and stability, which are important for its potential application in a pharmaceutical context.
科学的研究の応用
Enzyme Inhibition
Research has demonstrated the efficacy of related triazole compounds in inhibiting enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). A study by Virk et al. (2018) synthesized N-substituted 1,2,4-triazole analogues that showed significant inhibitory activity against these enzymes, suggesting potential applications in treating conditions associated with enzyme dysregulation (Virk et al., 2018).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial efficacy. Varshney et al. (2009) synthesized isoxazolinyl oxazolidinones showing potent antibacterial activity against resistant Gram-positive and Gram-negative bacteria. These findings highlight the potential of triazole compounds in developing new antibiotics to combat resistance (Varshney et al., 2009).
Molecular Interaction Analysis
Investigations into the molecular interactions of triazole derivatives have provided insights into their binding mechanisms with biological targets. Raj et al. (2020) studied the DNA-binding interactions of novel paracetamol derivatives, demonstrating how these compounds interact with biological macromolecules, which could inform the design of targeted therapies (Raj et al., 2020).
特性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-14-11-16(4-5-18(14)22)27-13-19(24-25-27)21(29)26-8-6-15(7-9-26)23-20(28)12-17-3-2-10-30-17/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLJNVPFBZMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (2S)-2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B2548649.png)
![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-phenylbutanamide](/img/structure/B2548659.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)


